molecular formula C15H13NO3S B12721480 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide CAS No. 41335-50-6

1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide

Cat. No.: B12721480
CAS No.: 41335-50-6
M. Wt: 287.3 g/mol
InChI Key: BIMFNVQIKSFZBI-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is a chemical compound with a complex structure that includes a benzisothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and efficiency. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A related compound with a similar core structure but different functional groups.

    2-Phenylethylamine: Shares the phenylethyl group but lacks the benzisothiazole ring.

    Benzisothiazole: The parent compound of the benzisothiazole family.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

41335-50-6

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

1,1-dioxo-2-(1-phenylethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C15H13NO3S/c1-11(12-7-3-2-4-8-12)16-15(17)13-9-5-6-10-14(13)20(16,18)19/h2-11H,1H3

InChI Key

BIMFNVQIKSFZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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